molecular formula C18H26N4O5S B5359583 ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate

ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate

Cat. No.: B5359583
M. Wt: 410.5 g/mol
InChI Key: MOTUJGFROKUDAZ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound that features a combination of pyrrolidine, phenyl, sulfonyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and piperazine intermediates, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 4-[4-(pyrrolidine-1-carbonylamino)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c1-2-27-18(24)21-11-13-22(14-12-21)28(25,26)16-7-5-15(6-8-16)19-17(23)20-9-3-4-10-20/h5-8H,2-4,9-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTUJGFROKUDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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